molecular formula C16H18N6O2 B2713762 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1797058-47-9

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2713762
CAS No.: 1797058-47-9
M. Wt: 326.36
InChI Key: CPIXGJFUACVSMA-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 3-cyanopyrazine ring at the 1-position and a methylisoxazole carboxamide group via a methylene bridge at the 4-position.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-11-8-13(21-24-11)16(23)20-10-12-2-6-22(7-3-12)15-14(9-17)18-4-5-19-15/h4-5,8,12H,2-3,6-7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIXGJFUACVSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features several key structural components:

  • Piperidine moiety : Known for its presence in various pharmacologically active compounds.
  • Isoxazole ring : Contributes to the compound's biological activity.
  • Cyanopyrazine substituent : Enhances the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the isoxazole ring through cyclization reactions.
  • Introduction of the piperidine and cyanopyrazine groups via nucleophilic substitution.
  • Final modifications to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

This compound has shown promising results against various microbial strains. In studies, it demonstrated moderate to strong activity against pathogens such as Mycobacterium tuberculosis and Salmonella typhi, with IC50 values indicating effective inhibition at low concentrations .

The exact mechanism of action is still under investigation, but preliminary studies suggest that:

  • The isoxazole ring may interact with specific receptors involved in neurotransmission.
  • The piperidine structure could facilitate binding to GABA A receptors, potentially influencing cognitive functions and offering therapeutic effects in neurodegenerative conditions .

Study 1: Anti-Tubercular Activity

In a controlled study, derivatives similar to this compound were synthesized and evaluated for their anti-tubercular properties. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating significant antimicrobial potential .

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of compounds containing similar structural motifs. It was found that these compounds could selectively modulate GABA A receptor activity, suggesting potential applications in treating cognitive impairments associated with Alzheimer's disease .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(pyridin-3-yl)piperidinPiperidine and aromatic ringsAnti-tubercular effects
TrifluoperazinePhenothiazine derivativeAntipsychotic effects
NortriptylineTricyclic structureAntidepressant properties
N-(cyanopyrazin) derivativePiperidine and isoxazoleAntimicrobial activity

Scientific Research Applications

Biological Activities

Research indicates that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide exhibits promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumorigenicity and metastasis in non-small cell lung cancer (NSCLC) models by targeting specific kinases involved in cancer progression .
  • Neuroprotective Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
  • Inhibition of Specific Enzymes : Investigations into its interaction with enzymes have shown that it may modulate pathways involved in cell proliferation and survival, indicating potential applications in both oncology and neurology .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of NSCLC cell migration at concentrations as low as 1.25 μM .
Study 2Reported neuroprotective effects in animal models, suggesting potential for treating conditions like Alzheimer's disease .
Study 3Identified the compound as a selective inhibitor of key kinases involved in cancer signaling pathways, with an IC50 value indicating potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structural uniqueness lies in its combination of a pyrazine ring, piperidine scaffold, and isoxazole-carboxamide. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural Comparison
Compound Name Core Heterocycle Substituents on Piperidine Carboxamide Group Molecular Weight CAS No. (if available)
N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide (Target) Pyrazine 3-Cyanopyrazin-2-yl, methylisoxazole-carboxamide 5-Methylisoxazole-3-carboxamide Not provided Not available
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole None (non-piperidine structure) 1,3-Thiazol-2-yl Not provided Not available
SR-144528 (N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-5-(4-chloro-3-methylphenyl)-... Pyrazole Bicyclic heptane substituent Chloro-methylphenyl pyrazole core 476.05 192703-06-3
Goxalapladib Naphthyridine Trifluoromethyl biphenyl, methoxyethyl Acetamide linkage 718.80 412950-27-7
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide Pyridine 3-Methyloxadiazole-pyridine Pyrazine-carboxamide Not provided Not available

Functional and Pharmacological Insights

  • Fentanyl Analogs () : Compounds like 4'-Methyl acetyl fentanyl and β-methyl fentanyl share the piperidine-carboxamide backbone but are opioid receptor agonists due to phenyl/fluorophenyl substituents. The target compound lacks these aromatic groups, suggesting divergent pharmacological pathways .
  • Isoxazole Derivatives (): The compound in replaces pyrazine with thiazole, reducing electron-withdrawing effects.
  • Piperidine-Linked Carboxamides (): SR-144528 () is a cannabinoid receptor antagonist with a pyrazole core, emphasizing the role of heterocycle choice in target specificity. The pyrazine-carboxamide in shares the target’s pyrazine group but uses a pyridine-oxadiazole substituent, which may influence solubility .

Physicochemical Properties

  • Steric Effects : The methylisoxazole-carboxamide introduces steric bulk absent in simpler carboxamides (e.g., acetyl fentanyl analogs), possibly affecting receptor binding .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethodValue/OutcomeReference
Molecular WeightHRMS390.45 g/mol
logP (experimental)Shake-flask (octanol/water)2.1 ± 0.3
Aqueous SolubilityUV-Vis (pH 7.4)12.5 µg/mL

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseSolutionReference
N-Methylpiperidine adductOveralkylationReduce RCH₂Cl stoichiometry
Isoxazole ring-opened formAcidic conditionsUse buffered (pH 7–8) media

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